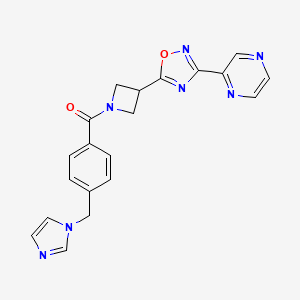

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound "(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone" is a heterocyclic molecule combining multiple pharmacologically relevant motifs. Its structure includes:

- Imidazole ring: Known for antimicrobial, anti-inflammatory, and anticancer properties .

- Azetidine ring: A four-membered nitrogen-containing ring that enhances metabolic stability and bioavailability.

- 1,2,4-Oxadiazole-pyrazine hybrid: Oxadiazoles are valued for their electron-deficient nature, enabling π-π stacking interactions in drug-receptor binding , while pyrazine contributes to solubility and hydrogen bonding.

- Phenyl methanone linker: Provides structural rigidity and influences lipophilicity.

Structural analogs and synthetic methodologies for related compounds, however, offer insights into its properties .

Properties

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O2/c28-20(15-3-1-14(2-4-15)10-26-8-7-22-13-26)27-11-16(12-27)19-24-18(25-29-19)17-9-21-5-6-23-17/h1-9,13,16H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHAQFRUYUKWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrazine derivatives, followed by their coupling through various organic reactions.

Imidazole Derivative Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Pyrazine Derivative Synthesis: Pyrazine derivatives can be synthesized through the cyclization of α-diketones with diamines.

Coupling Reactions: The final step involves coupling the imidazole and pyrazine derivatives with an oxadiazole ring through a series of nucleophilic substitution and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The imidazole and pyrazine rings can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and documented case studies.

Molecular Formula

The molecular formula for the compound is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

The compound features:

- An imidazole ring, which is known for its biological activity.

- A pyrazinyl group connected to an oxadiazole, which may enhance its pharmacological properties.

- An azetidine ring, contributing to its structural diversity.

Antimicrobial Activity

Research indicates that compounds containing imidazole and oxadiazole moieties exhibit significant antimicrobial properties. The incorporation of these groups in the synthesized compound suggests potential efficacy against various bacterial strains.

Case Study: Antibacterial Evaluation

A study conducted on similar imidazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating that the presence of the imidazole ring may enhance antibacterial activity due to its ability to interact with microbial enzymes .

Anticancer Potential

The structural components of this compound suggest it may have anticancer properties. Compounds with azetidine and oxadiazole rings have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assays

In vitro studies on related compounds demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies revealed that modifications in the side chains significantly influenced the cytotoxic activity .

Neuropharmacological Effects

Imidazole derivatives are often explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The unique structure of this compound positions it as a candidate for further investigation in neuropharmacology.

Case Study: Behavioral Studies

Behavioral assays in animal models indicated that imidazole-containing compounds could reduce anxiety-like behavior. This suggests that our compound might also exhibit similar effects, warranting further exploration .

Table 1: Summary of Biological Activities

Table 2: Structural Characteristics

| Feature | Description |

|---|---|

| Imidazole Ring | Present |

| Pyrazinyl Group | Attached to oxadiazole |

| Azetidine Structure | Contributes to diversity |

Mechanism of Action

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone involves its interaction with various molecular targets. The imidazole ring can act as a ligand for metal ions, influencing enzymatic activities. The pyrazine and oxadiazole rings can interact with biological receptors, modulating their functions and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Bioactivity : The target compound’s azetidine and oxadiazole-pyrazine motifs may enhance binding affinity compared to simpler imidazole derivatives like MZZ . Its structural complexity aligns with antimicrobial imidazole-pyrazole hybrids but differs in ring systems.

Solubility : The pyrazine moiety in the target compound likely improves water solubility over purely aromatic analogs (e.g., benzothiophene-containing C2 ).

Metabolic Stability : Azetidine’s strained ring may reduce metabolic degradation compared to larger rings (e.g., piperazine derivatives in ).

Pharmacological Potential

While direct data for the target compound are unavailable, inferences can be drawn:

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that incorporates imidazole and oxadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, a pyrazine ring, and an oxadiazole derivative, suggesting potential interactions with various biological targets.

Antimicrobial Activity

Studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Antineoplastic Properties

Oxadiazole derivatives have also been investigated for their antitumor properties. Research indicates that certain oxadiazole-containing compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the imidazole ring may enhance these effects by modulating cellular signaling pathways .

Inhibitory Effects on Enzymes

The compound's structure suggests potential inhibitory activity against specific enzymes. For example, oxadiazole derivatives have been reported as effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission and potentially providing therapeutic benefits in neurodegenerative diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to our target exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial properties compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, a derivative containing both imidazole and oxadiazole moieties was shown to inhibit cell proliferation by up to 70% at concentrations of 25 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole and oxadiazole rings may interact with active sites on enzymes, inhibiting their function.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, disrupting their integrity and function.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell growth and apoptosis.

Q & A

What are the key methodological considerations for designing a synthetic route for this compound?

Basic Question

The synthesis of this compound requires a multi-step approach, prioritizing regioselectivity and stability of reactive intermediates. Key steps include:

- Heterocycle formation : The 1,2,4-oxadiazol-5-yl moiety can be synthesized via cyclization between a nitrile derivative and hydroxylamine under reflux in ethanol . The azetidine ring may require protection during imidazole functionalization to prevent side reactions.

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and copper(I)-catalyzed "click" chemistry are effective for coupling the imidazole-methylphenyl and azetidine-oxadiazole fragments .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating intermediates, while recrystallization in ethanol ensures final product purity .

How is the structural integrity of the compound validated post-synthesis?

Basic Question

Validation involves a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., distinguishing oxadiazole C-5 substitution from C-3) and azetidine ring conformation .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of methanone) and 3100–3400 cm⁻¹ (imidazole N-H) verify functional groups .

- Elemental analysis : Discrepancies >0.4% between calculated and observed C/H/N ratios indicate impurities .

How can discrepancies in biological activity data across studies be systematically addressed?

Advanced Question

Discrepancies often arise from variations in assay conditions or target selectivity. Methodological solutions include:

- Standardized protocols : Replicate assays under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Multi-target profiling : Use orthogonal assays (e.g., enzyme inhibition, cell viability) to differentiate off-target effects. For example, inconsistent antioxidant activity in imidazole derivatives was resolved by comparing DPPH radical scavenging vs. FRAP assays .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to evaluate significance across biological replicates, as demonstrated in phenolic compound studies .

What computational strategies effectively predict target interactions for this compound?

Advanced Question

Molecular docking and dynamics simulations are critical for elucidating binding modes:

- Docking software : AutoDock Vina or Schrödinger Suite can model interactions between the oxadiazole ring and ATP-binding pockets (e.g., kinase targets). Pose validation requires RMSD thresholds <2.0 Å compared to crystallographic data .

- Free-energy calculations : MM-GBSA analysis quantifies contributions of the pyrazine ring’s π-π stacking and the imidazole’s hydrogen bonding .

- Pharmacophore mapping : Align with known inhibitors (e.g., benzimidazole-based ligands) to identify critical hydrophobic and electrostatic features .

How can environmental stability and ecotoxicological risks be assessed for this compound?

Advanced Question

Follow tiered assessment frameworks, as outlined in environmental chemistry projects:

- Abiotic degradation : Hydrolysis studies at pH 4–9 and UV-Vis photolysis under simulated sunlight (e.g., 254 nm) quantify half-lives. The oxadiazole ring’s stability in aqueous media is a key focus .

- Bioaccumulation potential : Calculate logP (e.g., using ChemAxon) to estimate partitioning into lipid membranes. Compounds with logP >3.5 may require in vivo testing .

- Ecotoxicity assays : Use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) to assess aquatic impacts .

What role do heterocyclic moieties play in modulating bioactivity?

Advanced Question

Each moiety contributes distinct physicochemical properties:

- Imidazole : Enhances solubility via hydrogen bonding and targets histamine receptors or metalloenzymes (e.g., carbonic anhydrase) .

- 1,2,4-Oxadiazole : Improves metabolic stability by resisting CYP450 oxidation, as shown in analogs with >80% plasma stability after 1 hour .

- Pyrazine : Facilitates π-π interactions with aromatic residues in kinase ATP-binding sites (e.g., EGFR inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.